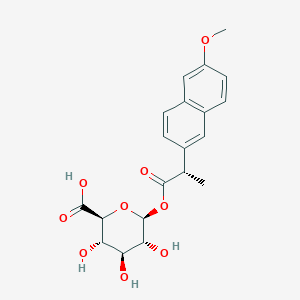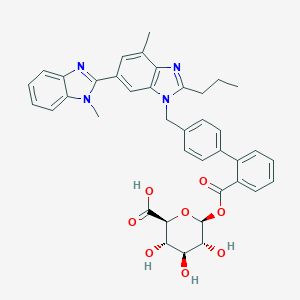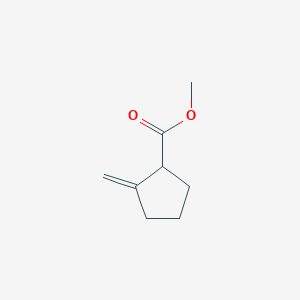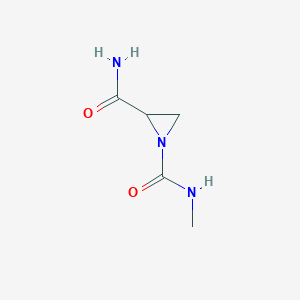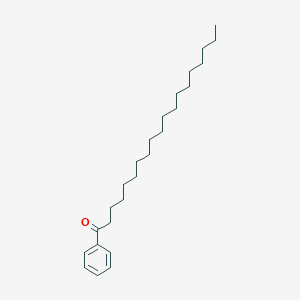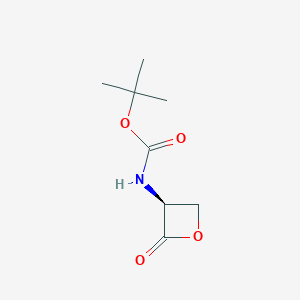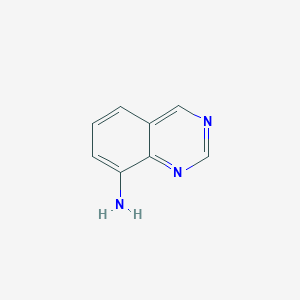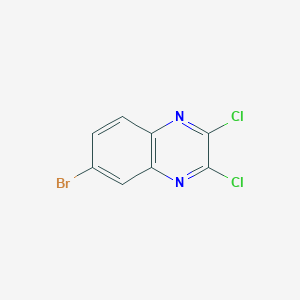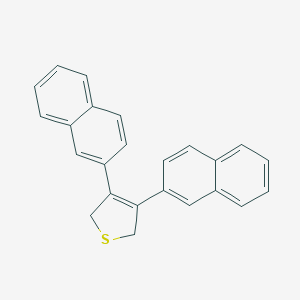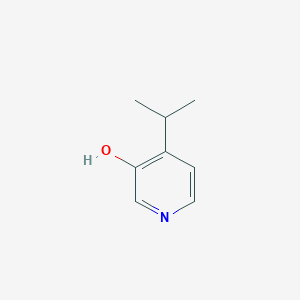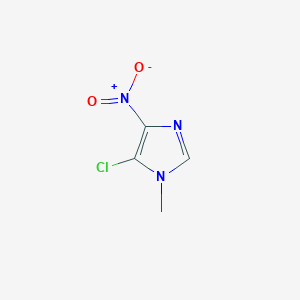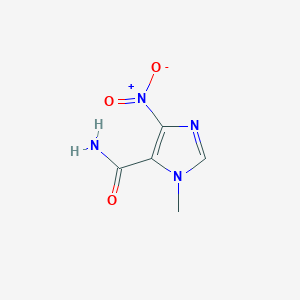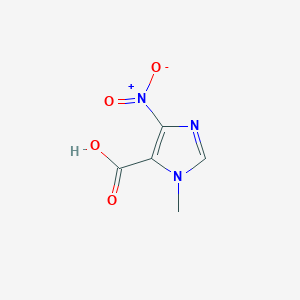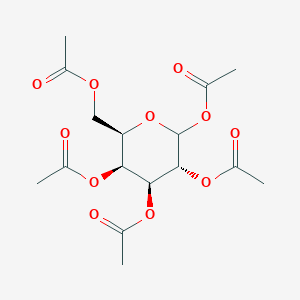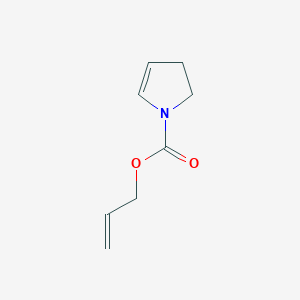
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate, also known as pyrrole-2-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic chemistry, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been investigated for its optical and electronic properties.
Wirkmechanismus
The mechanism of action of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes and signaling pathways involved in disease progression. In organic chemistry, it can undergo various reactions to form new chemical bonds. In materials science, it can interact with light and electricity to produce specific properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate are dependent on its application. In medicinal chemistry, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In organic chemistry, it can act as a nucleophile or electrophile in chemical reactions. In materials science, it can exhibit fluorescence, conductivity, or other properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using prop-2-enyl 2,3-dihydropyrrole-1-carboxylate in lab experiments include its relatively simple synthesis method, versatility in applications, and potential for producing novel compounds with unique properties. However, its limitations include its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
The future directions for prop-2-enyl 2,3-dihydropyrrole-1-carboxylate research are vast and varied. In medicinal chemistry, it can be further studied for its potential as a drug candidate for specific diseases. In organic chemistry, it can be used as a building block for the synthesis of more complex molecules with specific properties. In materials science, it can be investigated for its potential applications in optoelectronics, sensing, and energy conversion.
Conclusion
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate is a versatile and promising compound that has attracted attention in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Synthesemethoden
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate can be synthesized through a one-pot three-component reaction involving an aldehyde, an amine, and an acetylene. This reaction results in the formation of a pyrrole ring, which is the core structure of the compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
110910-76-4 |
|---|---|
Produktname |
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
prop-2-enyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-3,5H,1,4,6-7H2 |
InChI-Schlüssel |
TWRRIXFIIWJKKT-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCC=C1 |
Kanonische SMILES |
C=CCOC(=O)N1CCC=C1 |
Synonyme |
1H-Pyrrole-1-carboxylicacid,2,3-dihydro-,2-propenylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



